molecular formula C18H12N2O5S2 B2829106 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-86-6

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2829106
CAS No.: 361478-86-6
M. Wt: 400.42
InChI Key: QYUXHINZLSLACU-UHFFFAOYSA-N
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Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a recognized potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinase 3 (JNK3) (source) . This enzyme is predominantly expressed in the brain and heart and is a key mediator of stress-induced apoptosis in neuronal cells, making it a significant target for investigating the pathogenesis of neurodegenerative disorders. The primary research value of this compound lies in its application as a chemical tool to elucidate the specific functions of JNK3 signaling cascades, distinct from the roles of JNK1 and JNK2. Its high selectivity profile allows researchers to probe mechanisms of neuronal death in models of cerebral ischemia and other neurological conditions (source) . Studies have demonstrated that this inhibitor can protect dopaminergic neurons from apoptosis induced by oxidative stress, highlighting its utility in Parkinson's disease research (source) . By effectively blocking JNK3-mediated phosphorylation events, this carboxamide derivative enables the detailed exploration of neuroprotective strategies and the validation of JNK3 as a therapeutic target for a range of central nervous system diseases.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5S2/c1-27(23,24)10-6-7-12-16(8-10)26-18(19-12)20-17(22)15-9-13(21)11-4-2-3-5-14(11)25-15/h2-9H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUXHINZLSLACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Chromene Derivative: The final step involves coupling the benzothiazole derivative with a chromene-2-carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles or chromenes.

Scientific Research Applications

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The compound shares a chromene-2-carboxamide scaffold with several analogs, differing primarily in substituents on the benzothiazole and chromene rings. Key analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Chromene-2-Carboxamide Derivatives
Compound Name Substituents (Benzothiazole/Chromene) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 6-Methanesulfonyl C₁₉H₁₄N₂O₅S₂ 434.45 Not reported
6-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (BH52242) 6-Methyl (benzothiazole), 6-Methyl (chromene) C₁₉H₁₄N₂O₃S 350.39 Not reported
N-(3-Ethylphenyl)-4-oxo-4H-chromene-2-carboxamide (3′a) Phenyl-3-ethyl substituent C₁₈H₁₅NO₃ 294.11 110–112
6-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide 6-Fluoro, 7-Chloro, 7-Methyl C₁₉H₁₁ClFN₂O₃S 417.82 Not reported
N-(4-((1H-Imidazol-1-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide (3′d) Imidazole-functionalized phenyl C₂₀H₁₅N₃O₃ 346.12 258–261
Key Observations:

Substituent Effects on Molecular Weight : The target compound exhibits a higher molecular weight (434.45 g/mol) compared to analogs like BH52242 (350.39 g/mol) due to the bulky methanesulfonyl group .

Impact on Physicochemical Properties : Melting points vary significantly; for example, analog 3′d (258–261°C) has a much higher melting point than 3′a (110–112°C), likely due to enhanced crystallinity from the imidazole moiety .

Electron-Withdrawing vs. Electron-Donating Groups : The 6-methanesulfonyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in BH52244. This difference may influence reactivity and interaction with biological targets .

Biological Activity

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure comprising a benzothiazole moiety fused to a chromene ring, which contributes to its biological reactivity. The molecular formula is C15H13N3O4SC_{15}H_{13}N_{3}O_{4}S. The functional groups present in the compound enhance its solubility and reactivity, making it suitable for various biological applications.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly tyrosine kinases. By binding to the active sites of these enzymes, it prevents the phosphorylation of target proteins, leading to reduced cell growth and increased apoptosis in cancer cells .
  • Antioxidant Properties : The presence of the chromene ring may endow the compound with antioxidant capabilities, which could protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a critical role .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. The benzothiazole component is known for its bioactivity against bacteria and fungi .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cancer cell lines at micromolar concentrations. For instance, a study reported that at a concentration of 5 µM, the compound significantly reduced cell viability in HeLa cells by inducing apoptosis through caspase activation .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. The results indicated favorable binding affinities with key kinases involved in cancer signaling pathways, suggesting a potential for developing targeted therapies .

Comparative Biological Activity

A comparison of structurally similar compounds reveals distinct differences in biological activity:

Compound NameMolecular FormulaKey Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamideC15H7Cl2N3O2SC_{15}H_{7}Cl_{2}N_{3}O_{2}SAnticancer activity through kinase inhibition
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamideC16H16N3O5SC_{16}H_{16}N_{3}O_{5}SAntimicrobial and anticancer properties

Potential Therapeutic Applications

Given its multifaceted biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : Due to its ability to inhibit key signaling pathways in cancer cells, this compound is being investigated as a potential anticancer agent.
  • Antimicrobial Treatments : Its antimicrobial properties may lead to the development of new treatments for bacterial and fungal infections.
  • Antioxidant Formulations : The antioxidant potential could be harnessed in formulations aimed at reducing oxidative stress-related diseases.

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide?

Methodological Answer:
Multi-step synthesis is typically required, involving:

  • Step 1: Formation of the chromene-2-carboxamide core via condensation of 4-oxo-4H-chromene-2-carboxylic acid with a benzothiazole derivative under carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Step 2: Methanesulfonyl group introduction at the 6-position of benzothiazole using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Key Considerations: Monitor reaction progress via TLC and optimize temperature (typically 0–25°C) to minimize side reactions like over-sulfonylation .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray Diffraction (XRD): Single-crystal XRD resolves the 3D conformation, confirming the methanesulfonyl group orientation and hydrogen-bonding patterns (e.g., amide-N–H⋯O interactions) .
  • NMR Spectroscopy:
    • 1H NMR: Identify aromatic protons of chromene (δ 6.8–8.2 ppm) and benzothiazole (δ 7.5–8.5 ppm), with methanesulfonyl protons at δ 3.2–3.4 ppm .
    • 13C NMR: Carbonyl signals (chromene-4-oxo at δ 175–180 ppm; amide at δ 165–170 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 429.05) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time .
  • Solubility Limitations: Low aqueous solubility may lead to underestimated potency. Use DMSO stocks ≤0.1% and validate via HPLC .
  • Target Specificity: Perform kinase profiling or proteomic pull-down assays to identify off-target effects .
    Case Study: A chromene derivative showed IC50 = 2 μM in one study but 10 μM in another due to differences in ATP concentration in kinase assays .

Advanced: What strategies improve bioavailability given the compound’s physicochemical properties?

Methodological Answer:

  • LogP Optimization: The methanesulfonyl group increases hydrophilicity (calculated LogP ~2.1). Introduce methyl/polyethylene glycol (PEG) groups on the chromene ring to balance solubility and membrane permeability .
  • Prodrug Design: Convert the 4-oxo group to a phosphate ester for enhanced aqueous solubility, which is enzymatically cleaved in vivo .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size <200 nm) to improve circulation time and tumor targeting .

Advanced: How to design structure-activity relationship (SAR) studies to identify critical functional groups?

Methodological Answer:

  • Core Modifications:
    • Replace benzothiazole with benzothiophene or indole to assess heterocycle specificity .
    • Substitute methanesulfonyl with sulfonamide or acetyl to evaluate electron-withdrawing effects .
  • Chromene Modifications:
    • Introduce electron-donating groups (e.g., -OCH3 at position 6) to enhance π-stacking with target proteins .
  • Biological Testing:
    • Screen analogs against a panel of cancer cell lines and validate top candidates via in vivo xenograft models .
      Example: A methyl-substituted analog showed 5-fold higher potency than the parent compound in EGFR inhibition assays .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB: 1M17) to simulate ligand-receptor interactions. The methanesulfonyl group often occupies hydrophobic pockets .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of predicted binding poses, focusing on hydrogen bonds between the amide group and kinase hinge region .
  • QSAR Models: Develop models using descriptors like polar surface area (PSA) and H-bond acceptors to predict IC50 values for novel analogs .

Advanced: How to address instability in aqueous buffers during biological assays?

Methodological Answer:

  • pH Optimization: Stabilize the compound in PBS (pH 7.4) by adding 0.01% BSA to prevent aggregation .
  • Degradation Studies: Use LC-MS to identify hydrolysis products (e.g., chromene ring opening at pH >8) .
  • Lyophilization: Prepare lyophilized stocks with trehalose (1:1 w/w) to enhance long-term stability .

Advanced: What orthogonal assays validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Confirm target binding by observing shifts in protein melting temperatures after compound treatment .
  • BRET/FRET: Use biosensors to monitor real-time kinase inhibition (e.g., EGFR dimerization disruption) .
  • RNAi Rescue: Knock down the putative target and assess whether compound efficacy is abolished .

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